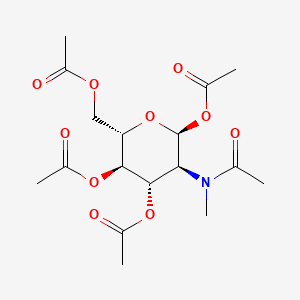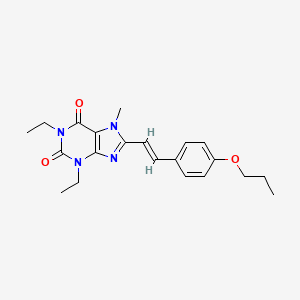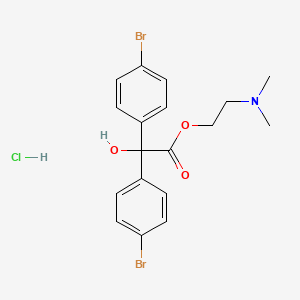
Pentaacetyl-N-methyl-alpha-L-glucosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UNII-1CU3L244Z4, also known as Pentaacetyl-N-methyl-.alpha.-L-glucosamine, is a chemical compound with the molecular formula C17H25NO10. It is a derivative of glucosamine, a naturally occurring amino sugar that is a prominent component of glycosaminoglycans in the body. This compound is characterized by the presence of five acetyl groups and a methyl group attached to the glucosamine structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pentaacetyl-N-methyl-.alpha.-L-glucosamine typically involves the acetylation of N-methyl-.alpha.-L-glucosamine. The process includes the following steps:
Starting Material: N-methyl-.alpha.-L-glucosamine.
Acetylation: The starting material is reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure Pentaacetyl-N-methyl-.alpha.-L-glucosamine.
Industrial Production Methods: In an industrial setting, the production of Pentaacetyl-N-methyl-.alpha.-L-glucosamine may involve large-scale acetylation processes using automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pentaacetyl-N-methyl-.alpha.-L-glucosamine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield N-methyl-.alpha.-L-glucosamine.
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: N-methyl-.alpha.-L-glucosamine.
Oxidation: Oxidized derivatives of Pentaacetyl-N-methyl-.alpha.-L-glucosamine.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
Pentaacetyl-N-methyl-.alpha.-L-glucosamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: Studied for its role in cellular processes involving glycosylation.
Medicine: Investigated for its potential therapeutic effects in conditions related to glucosamine metabolism.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pentaacetyl-N-methyl-.alpha.-L-glucosamine involves its interaction with enzymes and receptors involved in glycosylation processes. The acetyl groups and the methyl group play a crucial role in modulating the compound’s activity and its interaction with molecular targets. The pathways involved include the modification of glycosaminoglycans and the regulation of cellular signaling processes.
Comparaison Avec Des Composés Similaires
N-methyl-.alpha.-L-glucosamine: The non-acetylated form of the compound.
Pentaacetyl-.alpha.-L-glucosamine: Similar structure but without the methyl group.
N-acetylglucosamine: A related compound with a single acetyl group.
Uniqueness: Pentaacetyl-N-methyl-.alpha.-L-glucosamine is unique due to the presence of five acetyl groups and a methyl group, which confer distinct chemical properties and biological activities compared to its analogs. These structural features enhance its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
7460-96-0 |
|---|---|
Formule moléculaire |
C17H25NO10 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6S)-5-[acetyl(methyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H25NO10/c1-8(19)18(6)14-16(26-11(4)22)15(25-10(3)21)13(7-24-9(2)20)28-17(14)27-12(5)23/h13-17H,7H2,1-6H3/t13-,14-,15-,16-,17+/m0/s1 |
Clé InChI |
UNJOGVVOSNJNEB-QUSNUVHPSA-N |
SMILES isomérique |
CC(=O)N(C)[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)N(C)C1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















